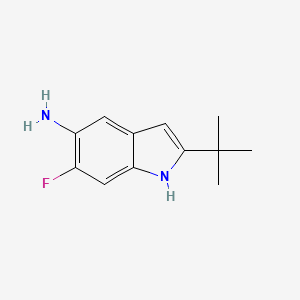

2-(tert-Butyl)-6-fluoro-1h-indol-5-amine

Description

However, the structurally similar isomer 2-(tert-Butyl)-7-fluoro-1H-indol-5-amine (CAS: 952664-95-8) is described in . This section focuses on the latter due to data availability.

Molecular Formula: C₁₂H₁₅FN₂

Molecular Weight: 206.26 g/mol

Purity: 96% (as reported by Alfa Chemistry) .

Key Structural Features:

- Indole core: A bicyclic aromatic heterocycle with nitrogen at position 1.

- Fluorine at position 7: Electron-withdrawing, influencing electronic density and binding affinity. Amine at position 5: A reactive site for derivatization or hydrogen bonding. Applications: While explicit pharmacological data are absent in the evidence, such indole derivatives are commonly explored in medicinal chemistry for targeting serotonin receptors, kinase inhibitors, or antimicrobial agents.

Properties

CAS No. |

952664-73-2 |

|---|---|

Molecular Formula |

C12H15FN2 |

Molecular Weight |

206.26 g/mol |

IUPAC Name |

2-tert-butyl-6-fluoro-1H-indol-5-amine |

InChI |

InChI=1S/C12H15FN2/c1-12(2,3)11-5-7-4-9(14)8(13)6-10(7)15-11/h4-6,15H,14H2,1-3H3 |

InChI Key |

UMFPJGRFCBFPOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=CC(=C(C=C2N1)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

6-(Trifluoromethyl)-1H-indazol-5-amine (CAS: 1000373-75-0)

- Core : Indazole (two adjacent nitrogen atoms in the bicyclic system).

- Substituents :

- Trifluoromethyl (-CF₃) at position 6: Strong electron-withdrawing group, enhancing metabolic resistance.

- Amine (-NH₂) at position 5.

- Molecular Weight : 201.15 g/mol (C₈H₆F₃N₃).

- Key Difference : The indazole core may exhibit stronger hydrogen-bonding capacity compared to indole due to the additional nitrogen.

5-(Trifluoromethyl)-1H-indol-6-amine (CAS: 873055-24-4)

- Core : Indole.

- Substituents :

- Trifluoromethyl (-CF₃) at position 5.

- Amine (-NH₂) at position 6.

- Molecular Weight : 200.16 g/mol (C₉H₇F₃N₂).

- Key Difference : The reversed positions of -CF₃ and -NH₂ (compared to the target compound) could alter electronic distribution and biological target selectivity.

2-(6-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

- Core : Indole.

- Substituents :

- Fluoro (-F) at position 6.

- Branched alkylamine (-CH(CH₃)₂) at position 3.

- Molecular Weight: Not explicitly stated, but estimated at ~206 g/mol (C₁₂H₁₅FN₂).

- Key Difference : The amine is part of a side chain rather than directly on the indole ring, suggesting divergent reactivity and solubility.

2-(trifluoromethyl)-1H-indol-6-amine (CAS: 1236061-23-6)

- Core : Indole.

- Substituents :

- Trifluoromethyl (-CF₃) at position 2.

- Amine (-NH₂) at position 6.

- Molecular Weight : 200.16 g/mol (C₉H₇F₃N₂).

- Key Difference : The -CF₃ group at position 2 may sterically hinder interactions compared to the tert-butyl group in the target compound.

5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine (CAS: 1395492-59-7)

- Core : Benzimidazole-thiazole hybrid.

- Substituents :

- tert-Butyl and methyl groups on benzimidazole.

- Amine on thiazole.

- Molecular Weight: Not provided, but likely >300 g/mol.

Data Table: Comparative Overview

Research Findings and Implications

Substituent Position Effects: Fluorine at position 7 (target compound) vs. 6 () alters electronic density and steric accessibility. For example, fluorine at position 6 in indole derivatives may enhance interactions with polar binding pockets .

Heterocycle Impact :

- Indazole () offers dual nitrogen atoms, enhancing hydrogen-bonding capacity compared to indole, which could improve target affinity in enzyme inhibition .

- Benzimidazole-thiazole hybrids () exhibit extended π-systems, favoring interactions with aromatic residues in protein binding sites .

Trifluoromethyl (-CF₃) vs. Fluoro (-F) :

- -CF₃ groups () provide stronger electron-withdrawing effects and metabolic stability than -F, but may increase molecular weight and steric hindrance .

Amine Positioning :

- Amines directly on the aromatic core (e.g., ) are more reactive in electrophilic substitution or salt formation, whereas alkylamine side chains () offer flexibility in prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.